Cas no 332101-63-0 (<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster)
![<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster structure](https://nl.kuujia.com/scimg/cas/332101-63-0x500.png)
332101-63-0 structure
Productnaam:<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Chemische en fysische eigenschappen
Naam en identificatie
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- <br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster
- methyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- 332101-63-0
- Methyl4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- AG-690/13507867
- Oprea1_659260
- Oprea1_299960
- AKOS000568326
- 4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
-
- MDL: MFCD01817535
- Inchi: InChI=1S/C19H17N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)12-26-19-20-11-16(22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)(H,21,23)
- InChI-sleutel: SKVBFYVRXJLJRF-UHFFFAOYSA-N
- LACHT: COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C3=CC=CC=C3)N2
Berekende eigenschappen
- Exacte massa: 367.09906259Da
- Monoisotopische massa: 367.09906259Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 8
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 109Ų
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517459-1g |
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate |
332101-63-0 | 97% | 1g |
$291 | 2023-01-02 |
<br>4-[2-(4-Phenyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl e ster Gerelateerde literatuur
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1. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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3. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Book reviews
Gerelateerde categorieën
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- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden benzoezuur en afgeleiden acylaminobenzinezuur en derivaten
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